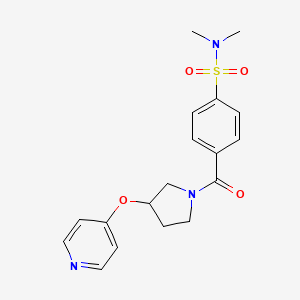
N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. Pyrrolidine, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its long name. The structure might feature a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure might also include a benzenesulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the context. For instance, it might be used as a reactant in the syntheses of other biologically important compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could vary. For instance, its solubility, density, and melting point could depend on factors like temperature and pressure .科学的研究の応用
Synthesis and Chemical Properties
N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is a compound that has been utilized in various synthetic pathways to create novel chemical entities. For instance, the catalytic system utilizing 4-(N,N-Dimethylamino)pyridine (DMAP) demonstrated high efficiency in synthesizing new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, highlighting the compound's role in facilitating nucleophilic substitution reactions (Khashi, Davoodnia, & Chamani, 2014). Additionally, the structural and spectroscopic analysis of similar sulfonamide compounds has provided insights into their chemical behavior and potential applications in various fields of chemistry and materials science (Mansour & Ghani, 2013).
Photophysicochemical Applications
Compounds bearing the benzenesulfonamide moiety, such as the zinc(II) phthalocyanines with benzenesulfonamide derivative substituents, have been studied for their photophysicochemical properties. These compounds exhibit promising characteristics for photocatalytic applications due to their photosensitizing abilities, which are crucial for processes like photodynamic therapy and environmental remediation (Öncül, Öztürk, & Pişkin, 2021).
Biological Applications
In the realm of biological applications, sulfonamide compounds have been explored for their inhibitory activity against carbonic anhydrases, enzymes implicated in various physiological and pathological processes. Pyrrolidinone-bearing benzenesulfonamides, for instance, have been synthesized and tested for their selectivity and inhibition potency against different human carbonic anhydrase isoforms. These studies contribute to the development of selective inhibitors that could potentially be used in therapeutic interventions for conditions like cancer and glaucoma (Vaškevičienė et al., 2019).
Antimicrobial and Antiproliferative Research
The antimicrobial activity of compounds like N-pyridin-3-yl-benzenesulfonamide has been investigated, demonstrating significant efficacy against various bacterial strains. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant bacterial infections (Ijuomah, Ike, & Obi, 2022). Moreover, novel N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, contributing to the ongoing search for effective cancer therapeutics (Bashandy et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-20(2)26(23,24)17-5-3-14(4-6-17)18(22)21-12-9-16(13-21)25-15-7-10-19-11-8-15/h3-8,10-11,16H,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAFDOPJQTBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
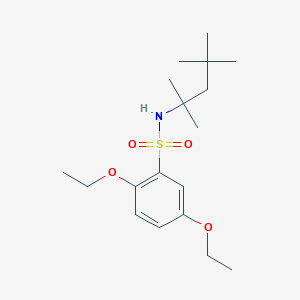



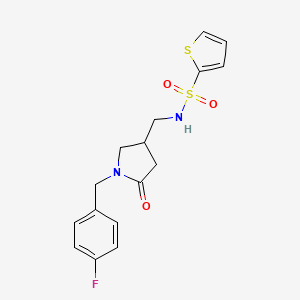
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)
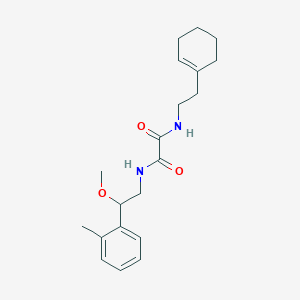
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)
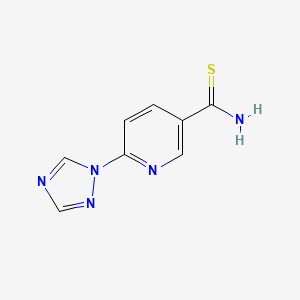

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
